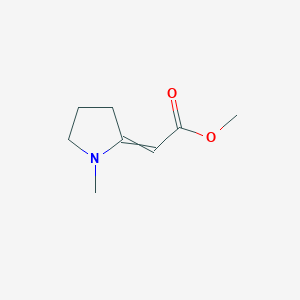

Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate

Description

Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate is a heterocyclic ester featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an exocyclic double bond conjugated with an acetate moiety.

The molecule’s planar geometry at the α,β-unsaturated ester moiety likely enhances its reactivity in cycloaddition or nucleophilic addition reactions. Its pyrrolidine ring introduces chirality and conformational rigidity, which may influence binding interactions in biological systems .

Properties

IUPAC Name |

methyl 2-(1-methylpyrrolidin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROLDPDJZCHIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of N-Methyl-2-Pyrrolidone with POCl₃ or Triphosgene

The synthesis begins with the chlorination of N-methyl-2-pyrrolidone (NMP) using POCl₃ or triphosgene. In a typical procedure, 0.8–5.0 equivalents of POCl₃ are added dropwise to NMP at 0–30°C, followed by heating to 20–80°C to form 2-chloro-N-methyl-3,4-dihydro-2H-pyrrolinium chloride. Triphosgene serves as a safer alternative, minimizing hazardous gas emissions. The reaction is quenched with saturated sodium bicarbonate, and the intermediate is extracted using dichloromethane or chloroform.

Condensation with Meldrum’s Acid

The chlorinated intermediate reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of triethylamine (TEA). This step forms 2,2-dimethyl-5-(1-methylpyrrolin-2-ylidene)-1,3-dioxane-4,6-dione through a Knoevenagel-like condensation. Key parameters include:

Methanolysis to the Target Ester

The final step involves methanolysis of the dioxane-dione intermediate using sodium methoxide (NaOMe) in methanol. This cleaves the dioxane ring and esterifies the carboxylic acid group, producing this compound. The reaction proceeds quantitatively under reflux conditions, with the product isolated via solvent evaporation.

Table 1: Summary of Synthetic Steps

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NMP + POCl₃ (0–30°C → 20–80°C) | 2-Chloro-N-methyl-3,4-dihydro-2H-pyrrolinium chloride | - |

| 2 | Chloro intermediate + Meldrum’s acid + TEA (0°C → RT) | 2,2-Dimethyl-5-(1-methylpyrrolin-2-ylidene)-1,3-dioxane-4,6-dione | 79% |

| 3 | Dioxane-dione + NaOMe/MeOH (reflux) | This compound | ~100% |

Mechanistic Insights and Reaction Optimization

Chlorination Mechanism

The reaction of NMP with POCl₃ proceeds via nucleophilic attack of the carbonyl oxygen on phosphorus, generating an oxonium intermediate. Subsequent elimination of HCl forms the chlorinated pyrrolinium salt. Triphosgene (a solid equivalent of phosgene) offers improved safety by reducing gaseous byproducts.

Role of Meldrum’s Acid

Meldrum’s acid acts as a carbon nucleophile, attacking the electrophilic α-carbon of the chlorinated intermediate. The reaction is driven by the stabilization of the enolate intermediate through conjugation with the dioxane ring. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Solvent and Temperature Effects

-

Chlorination : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility.

-

Condensation : Low temperatures (0–10°C) prevent side reactions during TEA addition.

-

Methanolysis : Methanol serves as both solvent and nucleophile, ensuring complete esterification.

Analytical Characterization

Spectroscopic Data

The final product is characterized by ¹H NMR, as reported in the patent:

Table 2: ¹H NMR Data (300 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.31 | m | Pyrrolidine H-4 |

| 1.76 | m | Pyrrolidine H-3 |

| 2.02 | m | Pyrrolidine H-5 |

| 2.25 | m | Pyrrolidine H-1 |

| 2.31 | s | N-CH₃ |

| 3.67 | s | OCH₃ |

The spectrum confirms the presence of the methyl ester (δ 3.67) and N-methyl group (δ 2.31). Coupling constants and integration ratios align with the expected structure.

Purity and Yield Optimization

-

Crystallization : Acetone is used to purify the dioxane-dione intermediate, achieving 79% yield.

-

Distillation : Residual acetic acid from reductions is removed under vacuum to prevent ester hydrolysis.

Comparative Analysis of Methodologies

The patented method offers advantages over classical approaches:

-

Safety : Triphosgene reduces phosgene gas risks.

-

Efficiency : Methanolysis achieves quantitative conversion without column chromatography.

-

Scalability : Reactions are conducted under atmospheric pressure, facilitating industrial adaptation.

Challenges include the hygroscopic nature of intermediates, necessitating anhydrous conditions during Meldrum’s acid condensation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate serves as a crucial intermediate in organic synthesis. It is employed to create various heterocyclic compounds, which are essential in drug development and materials science .

Biological Research

In biological contexts, this compound is utilized to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .

Medicinal Chemistry

The compound shows potential in medicinal chemistry due to its structural features that may lead to new therapeutic agents. Preliminary studies indicate that it possesses:

- Analgesic Properties: Some derivatives have demonstrated effectiveness in pain management.

- Anti-inflammatory Effects: Initial findings suggest potential applications in treating inflammatory conditions .

Industrial Applications

In the industrial sector, this compound is used for the production of specialty chemicals and materials. Its reactivity allows for the synthesis of polymers, resins, and other advanced materials .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A novel synthesis method for producing 1-methyl-2-(2-hydroxyethyl)pyrrolidine from this compound has been reported. This method utilizes metal borohydride as a reducing agent, allowing for a safer and cost-effective process compared to traditional methods .

Research exploring the biological activities of this compound has indicated its potential role as an analgesic and anti-inflammatory agent. Studies focus on its interaction with enzymes involved in pain modulation and inflammation pathways, paving the way for further drug development .

Summary of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Essential for drug development |

| Biological Research | Studies enzyme interactions and metabolic pathways | Acts as substrate/inhibitor |

| Medicinal Chemistry | Potential therapeutic applications | Analgesic and anti-inflammatory properties |

| Industrial Use | Production of specialty chemicals | Valuable in synthesizing polymers and resins |

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Shifting the double bond from C2 (pyrrolidin-2-ylidene) to C3 (pyrrolidin-3-ylidene) modifies conjugation and electronic properties, impacting reactivity in subsequent transformations .

- Ester Group : Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Methyl esters are generally more prone to hydrolysis under physiological conditions compared to bulkier esters .

Comparison of Reaction Conditions :

- Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate : Likely synthesized via a similar pathway involving potassium carbonate-mediated alkylation in acetone, followed by purification via ether extraction .

- Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate : Requires stereochemical control (E-configuration) during enamine formation, often achieved using mild bases like triethylamine .

Physicochemical and Pharmacological Data

Limited pharmacological data are available for the target compound. However, analogs provide insights:

ADMET Considerations :

- Pyrrolidine-based esters generally exhibit moderate bioavailability due to their balance of hydrophilicity (from the ring) and lipophilicity (from the ester).

- Piperidine analogs (e.g., ) may show enhanced metabolic stability due to reduced ring strain compared to pyrrolidines.

Biological Activity

Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- Functional Groups : Ester, pyrrolidine ring

The presence of a pyrrolidine ring and an ester functional group contributes to the compound's unique reactivity and interaction with biological systems, making it a candidate for various applications, especially in drug development.

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

- Analgesic Properties : Some derivatives of this compound have shown potential as analgesics, which could be beneficial in pain management therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with various enzymes and receptors involved in pain modulation and inflammation pathways. These interactions could enhance or inhibit specific biological activities based on structural modifications of the compound.

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of pyrrolidine derivatives with acetic acid or its derivatives. The synthesis process typically includes:

- Formation of the Pyrrolidine Ring : Starting materials are reacted to form the pyrrolidine structure.

- Esterification : The resulting pyrrolidine is then treated with acetic acid or an acylating agent to form the ester.

These methods are crucial for producing derivatives that may enhance biological activity or improve pharmacological profiles.

Study on Analgesic Activity

A recent study investigated the analgesic properties of this compound derivatives. The results indicated that certain modifications to the compound significantly increased its efficacy in pain relief models. The IC50 values for pain modulation were found to be in the range of 10–20 μmol/L, suggesting moderate potency compared to standard analgesics.

Anti-inflammatory Research

Another study focused on the anti-inflammatory potential of this compound. It was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, indicating that it may effectively modulate inflammatory responses. The mechanism appears to involve inhibition of NF-κB signaling pathways, which are critical in inflammation.

Comparative Analysis with Related Compounds

To better understand its biological activity, this compound can be compared with structurally similar compounds:

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate?

A common approach involves nucleophilic substitution or cyclocondensation reactions. For pyrrolidine derivatives, a modified procedure from Poluikova et al. (2016) can be adapted: heating 2-fluorobenzaldehyde analogs with dialkylamines (e.g., 1-methylpyrrolidine) in DMF at 150°C for 20 hours under basic conditions (K₂CO₃). Post-reaction, extraction with ethyl acetate and purification via column chromatography typically yield the product. Monitoring via TLC and NMR ensures reaction completion .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or X-ray) during structural validation?

Contradictions between experimental and theoretical NMR shifts may arise from conformational flexibility or solvent effects. To address this:

- Perform ab initio calculations (e.g., DFT) using software like Gaussian to model chemical shifts under varying conditions.

- For crystallographic discrepancies, refine structures using SHELXL (SHELX suite) to account for anisotropic displacement parameters or twinning. Cross-validate with ORTEP-3 for graphical visualization of thermal ellipsoids .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify enamine protons (δ ~8–10 ppm) and ester carbonyl signals (δ ~165–175 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enhance separation. Monitor via ESI-MS for [M+H]⁺ or [M+Na]⁺ ions.

- X-ray diffraction : Single-crystal analysis with Mo-Kα radiation (λ = 0.71073 Å) resolves stereochemistry .

Advanced: How can computational modeling predict the compound’s reactivity in asymmetric synthesis?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for cyclopropanation or nucleophilic attacks. For example:

- Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Compare activation energies of competing pathways (e.g., [3+2] vs. [4+2] cycloadditions) to guide catalyst selection .

Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Conduct reactions in a fume hood due to potential DMF vapors (neurotoxic).

- Waste disposal : Segregate halogenated/organic waste and consult hazardous waste guidelines (e.g., TCI EUROPE SDS) .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Key factors include:

- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalyst screening : Test Pd/C or CuI for cross-coupling steps to improve turnover.

- Kinetic analysis : Use Arrhenius plots to identify temperature-sensitive steps and mitigate decomposition .

Advanced: What strategies validate the compound’s biological activity against conflicting assay results?

- Dose-response curves : Repeat assays in triplicate with positive/negative controls (e.g., IC₅₀ values).

- Off-target profiling : Use SPR (surface plasmon resonance) to confirm binding specificity.

- Metabolic stability : Conduct microsomal incubation (e.g., human liver microsomes) to rule out rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.